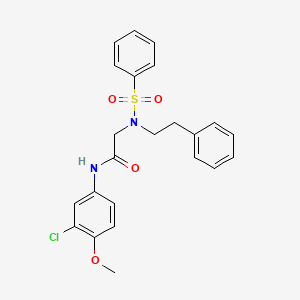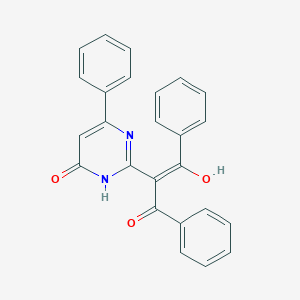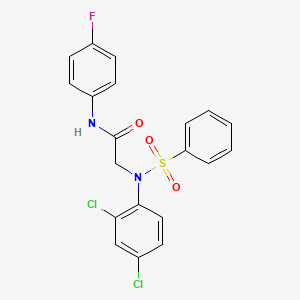![molecular formula C17H21N5OS B6134393 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6134393.png)
2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. Therefore, BTK inhibition has emerged as a promising strategy for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. BTK is activated upon binding of the B-cell receptor to its antigen, leading to downstream signaling events that promote cell survival and proliferation. Inhibition of BTK by 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine blocks this signaling pathway, leading to apoptosis (programmed cell death) of B-cells and inhibition of tumor growth.
Biochemical and physiological effects:
2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In preclinical models of CLL and MCL, 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine demonstrated significant anti-tumor activity, leading to tumor regression and prolonged survival. 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine also showed favorable pharmacokinetic properties, with good oral bioavailability and long half-life, allowing for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has several advantages for laboratory experiments, including its potency and selectivity for BTK, its favorable pharmacokinetic properties, and its significant anti-tumor activity in preclinical models. However, 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine also has some limitations, including its potential off-target effects and the need for further evaluation in clinical trials.
Orientations Futures
Several future directions for research on 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine include:
1. Further evaluation of the efficacy and safety of 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in clinical trials, both as a single agent and in combination with other anti-cancer agents.
2. Investigation of the potential off-target effects of 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine and the development of more selective BTK inhibitors.
3. Exploration of the mechanisms of resistance to BTK inhibition and the development of strategies to overcome resistance.
4. Investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases, and the potential therapeutic benefits of BTK inhibition in these conditions.
5. Development of biomarkers to predict response to BTK inhibition and monitor treatment efficacy.
In conclusion, 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a promising BTK inhibitor with significant anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to evaluate its efficacy and safety in clinical trials and to explore its potential in other diseases.
Méthodes De Synthèse
The synthesis of 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves several steps, starting from the reaction of 4-chloro-2-fluoro-5-nitrobenzoic acid with 1,3-thiazolidine-2-thione to yield the corresponding thiazole derivative. This intermediate is then reacted with 3-pyrrolidinecarboxylic acid and 1-piperidinylmethylamine to form the pyrimidine core of 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. The final step involves the introduction of a thiazolylcarbonyl group at the 1-position of the pyrrolidine ring using thionyl chloride.
Applications De Recherche Scientifique
2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK and significant anti-tumor activity. In a phase 1 clinical trial, 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine showed promising efficacy and safety in patients with relapsed or refractory CLL and MCL. Further clinical trials are ongoing to evaluate the efficacy of 2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in combination with other anti-cancer agents.
Propriétés
IUPAC Name |
[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-16(15-11-24-12-20-15)22-9-4-14(10-22)13-2-7-21(8-3-13)17-18-5-1-6-19-17/h1,5-6,11-14H,2-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDERHWQZSWRJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C(=O)C3=CSC=N3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[1-(1,3-Thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)




![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-ethyl-1H-indole-2-carboxylate](/img/structure/B6134339.png)
![5-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6134345.png)
![7-(4-isopropylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6134352.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B6134369.png)
![N-cyclohexyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6134378.png)
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134394.png)

![1-(cyclohexyloxy)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-propanol hydrochloride](/img/structure/B6134411.png)
![6-(4-chlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6134416.png)